5,6-Dihydro-benzo[h]quinazoline-2,4-diamine
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Overview
Description
5,6-Dihydro-benzo[h]quinazoline-2,4-diamine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The structure of this compound consists of a fused benzene and pyrimidine ring, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-benzo[h]quinazoline-2,4-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of anthranilic acid with formamide, followed by cyclization to form the quinazoline core . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-benzo[h]quinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydro forms.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
5,6-Dihydro-benzo[h]quinazoline-2,4-diamine has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,6-Dihydro-benzo[h]quinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,6-Dihydro-benzo[h]quinazoline-2,4-diamine include:
Benzo[h]quinazoline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinazoline derivatives: A broader class of compounds with diverse pharmacological properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the dihydro form, which can influence its reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H12N4 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5,6-dihydrobenzo[h]quinazoline-2,4-diamine |
InChI |
InChI=1S/C12H12N4/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)15-12(14)16-11/h1-4H,5-6H2,(H4,13,14,15,16) |
InChI Key |
OUAIWSCMMXCHPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(N=C2N)N |
Origin of Product |
United States |
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